molecular formula C13H16N4O B13785649 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-

4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)-

Cat. No.: B13785649
M. Wt: 244.29 g/mol
InChI Key: LNQKTCLJYAMRPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- typically involves multiple steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds. These intermediates are then further reacted under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form

Scientific Research Applications

4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidinecarboxamide, 1-(1H-pyrrolo[2,3-B]pyridin-4-YL)- primarily involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can disrupt signaling pathways that are often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis .

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-4-yl)piperidine-4-carboxamide

InChI

InChI=1S/C13H16N4O/c14-12(18)9-3-7-17(8-4-9)11-2-6-16-13-10(11)1-5-15-13/h1-2,5-6,9H,3-4,7-8H2,(H2,14,18)(H,15,16)

InChI Key

LNQKTCLJYAMRPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C3C=CNC3=NC=C2

Origin of Product

United States

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